molecular formula C11H11FO3 B8348515 3-(4-Fluorophenyl)-3-oxopropyl acetate

3-(4-Fluorophenyl)-3-oxopropyl acetate

Cat. No. B8348515
M. Wt: 210.20 g/mol
InChI Key: BPXDLEUJLCGGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3-oxopropyl acetate is a useful research compound. Its molecular formula is C11H11FO3 and its molecular weight is 210.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Fluorophenyl)-3-oxopropyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-3-oxopropyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Fluorophenyl)-3-oxopropyl acetate

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

[3-(4-fluorophenyl)-3-oxopropyl] acetate

InChI

InChI=1S/C11H11FO3/c1-8(13)15-7-6-11(14)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3

InChI Key

BPXDLEUJLCGGIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1-(4-fluorophenyl)-propan-1-one (4.0 g, 21.5 mmol) in AcOH (30 ml) in a sealed tube are added sodium acetate (8.64 g, 105.4 mmol) and potassium iodide (0.36 g, 2.15 mmol) at RT. The reaction mixture is stirred at 130° C. for 16 h. After completion of reaction, the mixture is diluted with water (60 ml) and neutralized with aqueous sodium carbonate at 0° C. The aqueous layer is extracted with DCM (3×100 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over anhydrous sodium sulfate and evaporated in vacuo to get the crude product, which is purified by column chromatography (silica gel, 10% EtOAc/hexane) to yield acetic acid [3-(4-fluorophenyl)-3-oxo-propyl]ester (3.00 g, 14.3 mmol, 66%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.